molecular formula C13H19Cl3N4 B1520340 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride CAS No. 1235439-25-4

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride

Cat. No.: B1520340
CAS No.: 1235439-25-4
M. Wt: 337.7 g/mol
InChI Key: OGOPBRNAZYAYBX-UHFFFAOYSA-N
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Description

“1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride” is a derivative of 6-chloroimidazo[1,2-a]pyridine . It is a pyridine derivative and can be used as a pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of biologically significant classes of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives demonstrates the compound's role in developing new chemical entities. These derivatives are synthesized from aromatic aldehydes, ketones, and ethane-1,2-diamine, facilitated by the highly effective l-phenylalanine triflate catalyst. This process tolerates a variety of functional groups and yields excellent outcomes, highlighting the compound's versatility in organic synthesis (Jiang et al., 2017).

Chemical Transformations and Applications

Another study investigates the carbene reactivity of 4-diazo-4H-imidazoles towards nucleophiles and aromatic compounds, leading to a range of arylimidazole derivatives and the first example of a pyridinium ylide formed from an imidazolylidene carbene. This research underscores the compound's utility in generating diverse chemical structures through carbene intermediates, expanding its applicability in synthetic chemistry (Smith et al., 2009).

Structural Analysis and Molecular Design

Further studies on the reactivities of positions in 2,3-dihydro-1,4-diazepines towards electrophilic substitution reveal insights into the molecule's structural dynamics. This research contributes to a deeper understanding of the compound's reactivity, aiding in the design of molecules with desired properties for various applications (Barnett et al., 1971).

Novel Heterocyclic Compounds Synthesis

The selective C-acylation of 2-aminoimidazo[1,2-a]pyridine, leading to the synthesis of imidazopyridine-fused [1,3]diazepinones, showcases the compound's role in creating new families of azaheterocycles. This highlights its potential in medicinal chemistry and drug discovery for developing novel therapeutic agents (Masurier et al., 2012).

Future Directions

Future research could focus on the development of this compound and its derivatives as potential pharmaceuticals. For example, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed, synthesized, and evaluated as anticancer agents via PI3Kα inhibition .

Properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4.2ClH/c14-11-2-3-13-16-12(10-18(13)8-11)9-17-6-1-4-15-5-7-17;;/h2-3,8,10,15H,1,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPBRNAZYAYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CN3C=C(C=CC3=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride
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1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride
Reactant of Route 6
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride

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